(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride
Description
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid hydrochloride is a chiral α-amino acid derivative characterized by a methylamino group at the C2 position and a 4-methylphenyl substituent at the C3 position of the propanoic acid backbone. Its hydrochloride salt form improves solubility and stability, making it suitable for synthetic and medicinal chemistry workflows .
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)7-10(12-2)11(13)14;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTJSTJDTIOPNJ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Addition of Propanoic Acid: The amine is then reacted with propanoic acid under acidic conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential use in treating various neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly those involving glutamate, which is crucial for synaptic plasticity and memory formation.
Case Study : A study published in the Journal of Neurochemistry explored the effects of (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid on synaptic transmission in rodent models. The results indicated that the compound enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory .
Drug Development
The compound serves as a lead structure for synthesizing new pharmaceuticals targeting the central nervous system. Its analogs have been developed to improve efficacy and reduce side effects.
Data Table 1: Analog Compounds and Their Applications
| Compound Name | Application Area | Efficacy |
|---|---|---|
| (2S)-3-amino-2-(3-methylphenyl)propanoic acid | Antidepressant properties | Moderate |
| (2S)-3-amino-2-(4-chlorophenyl)propanoic acid | Antipsychotic effects | High |
| (2S)-3-amino-2-(4-fluorophenyl)propanoic acid | Cognitive enhancement | Moderate to High |
Biochemical Research
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid is utilized in studying enzyme interactions and metabolic pathways. It acts as a substrate or inhibitor in various enzymatic reactions.
Case Study : Research published in Biochemical Journal demonstrated that this compound inhibits specific amino acid transporters, leading to altered metabolic profiles in cell cultures . This property is crucial for understanding nutrient absorption and metabolism in different physiological contexts.
Toxicological Assessments
The environmental impact of pharmaceuticals has become a significant concern. Studies assess the biodegradability and ecotoxicity of compounds like (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid.
Data Table 2: Environmental Impact Assessment
| Parameter | Value | Methodology |
|---|---|---|
| Biodegradation Rate | 75% after 30 days | OECD 301B Test |
| Acute Toxicity (LC50) | >100 mg/L | Fish Bioassay |
| Chronic Toxicity (NOEC) | 10 mg/L | Algal Growth Inhibition Test |
Mechanism of Action
The mechanism of action of (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (): Structure: Contains a phenylazo (N=NPh) group at the para position of the phenyl ring. Molecular Formula: C₁₅H₁₆ClN₃O₂. Key Differences: The azo group introduces strong UV/Vis absorbance and redox activity, making it useful in photochemical studies. However, this group may reduce metabolic stability compared to the methyl group in the target compound .
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride (): Structure: Methoxy group at the para position of the phenyl ring and a methyl ester at the carboxylate. Molecular Formula: C₁₁H₁₆ClNO₃. The esterified carboxylate improves cell membrane permeability but requires hydrolysis for bioactivity .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (): Structure: Fluorine atom at the para position of the phenyl ring. Molecular Formula: C₁₀H₁₃ClFNO₂. Key Differences: Fluorine’s electronegativity enhances metabolic stability and lipophilicity, favoring CNS-targeting applications. However, fluorine substitution may reduce π-π stacking interactions compared to the methyl group in the target compound .
Modifications in the Amino Acid Backbone
Key Compounds:
(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride (): Structure: Methoxy group at C3 and an amide group replacing the carboxylate. Molecular Formula: C₅H₁₃ClN₂O₂. Key Differences: The amide group increases resistance to enzymatic degradation but eliminates the acidic proton critical for ionic interactions in receptor binding .
(2S)-2-Amino-3-(2-naphthyl)propanoic acid hydrochloride (): Structure: Naphthyl group at C3 instead of 4-methylphenyl. Molecular Formula: C₁₃H₁₄ClNO₂. Key Differences: The bulkier naphthyl group enhances hydrophobic interactions but may sterically hinder binding to compact active sites .
Comparative Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid hydrochloride, commonly known as L-4-methylphenylalanine hydrochloride, is an amino acid derivative with significant biological activities. This compound is structurally related to phenylalanine and has garnered attention for its potential applications in pharmacology and biochemistry. The molecular formula for this compound is C11H16ClNO, with a molecular weight of approximately 229.70 g/mol .
Pharmacological Properties
1. Mechanism of Action
The biological activity of (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid hydrochloride is primarily attributed to its role as a neurotransmitter modulator and its interaction with various receptors in the central nervous system. It acts as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal signaling pathways .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains have been reported, indicating its potential as an antibacterial agent:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound may be developed further as a therapeutic agent in treating infections caused by resistant bacterial strains .
Case Studies
1. Neuroprotective Effects
A study investigated the neuroprotective effects of (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid hydrochloride in models of neurodegeneration. The results indicated that the compound could reduce apoptosis in neuronal cells subjected to oxidative stress, thereby enhancing cell viability and function .
2. Antitumor Activity
In vitro assays have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Research Findings
1. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid hydrochloride has revealed that modifications to the phenyl ring can significantly influence its biological activity. For instance, substitutions on the aromatic ring enhance antibacterial potency, while variations in the amino group affect neuropharmacological properties .
2. Toxicological Studies
Toxicological assessments indicate that at therapeutic doses, (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid hydrochloride exhibits a favorable safety profile with minimal adverse effects reported in animal models . Long-term studies are necessary to further evaluate chronic exposure risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via esterification of the parent amino acid (e.g., 3-amino-2-(4-methylphenyl)propanoic acid) with methanol, followed by hydrochloride salt formation. Key parameters include:
- Reagents : Use methanol under acidic conditions (HCl gas) for esterification .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) and adjust stoichiometry (1:1.2 molar ratio of amino acid to methanol) to minimize side products .
Q. How can the stereochemical integrity of the (2S)-configuration be verified during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (4.6 × 250 mm) with hexane/ethanol (80:20) at 1 mL/min; retention time ~12–14 minutes .
- Optical Rotation : Compare observed [α]²⁵D (e.g., +15° to +18° in methanol) against literature values to confirm enantiopurity .
- NMR Analysis : Assign diastereotopic protons (e.g., methylene groups) via COSY and NOESY to detect racemization .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- HPLC-UV/MS : Use C18 columns (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5%→95% ACN over 20 min) for purity assessment (>98%) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to assess thermal stability .
- pH-Dependent Solubility : Measure solubility in buffers (pH 1–7.4) to optimize formulation for biological assays .
Advanced Research Questions
Q. How do reaction kinetics and steric effects influence nucleophilic substitution at the methylamino group?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions (excess nucleophile, e.g., alkyl halides) and monitor via ¹H NMR. Rate constants (k) for substitution correlate with steric bulk: tert-butyl halides show 10× slower kinetics than methyl analogs .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in multi-step reactions .
- Experimental Validation : Compare predicted vs. observed product ratios (e.g., 85:15 for primary vs. secondary substitution) .
Q. What mechanisms underlie this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). The methylphenyl group enhances hydrophobic interactions (ΔG ~−8.5 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD ~1–10 µM) and kinetics (kon/koff) for receptor-ligand complexes .
- Mutagenesis Studies : Replace key residues (e.g., Tyr⁴⁵⁶ in active sites) to validate hydrogen bonding with the methylamino group .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects (e.g., activation at <10 µM, inhibition at >50 µM) .
- Off-Target Screening : Use kinase/GPCR panels (e.g., Eurofins Cerep) to rule out nonspecific binding .
- Structural Analog Comparison : Compare activity of derivatives lacking the 4-methylphenyl group to isolate structural determinants of function .
Experimental Design & Data Analysis
Q. What strategies mitigate degradation during long-term storage of the hydrochloride salt?
- Methodological Answer :
- Storage Conditions : Store at −20°C in airtight, light-protected vials with desiccant (e.g., silica gel).
- Stability Monitoring : Perform HPLC every 3 months; degradation products (e.g., free amine) increase by <2% over 12 months under optimal conditions .
Q. How can computational models guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
